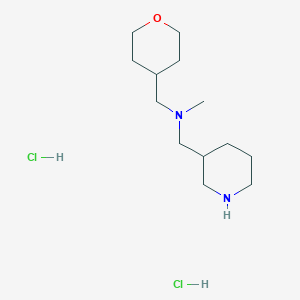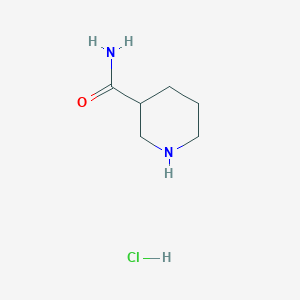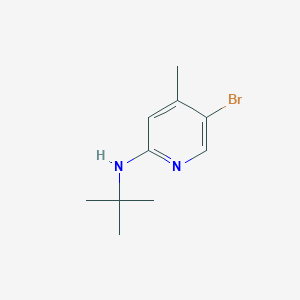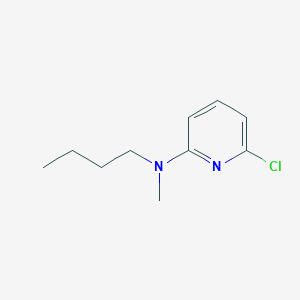
N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride
Overview
Description
N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C13H28Cl2N2O and its molecular weight is 299.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Dicarboxylic Acid Amides and Diamides : This compound is used in the synthesis of various dicarboxylic acid amides and diamides, demonstrating its utility in organic synthesis (Aghekyan et al., 2018).
Synthesis and Characterization of Heterocyclic Schiff Bases : It plays a role in synthesizing novel Schiff bases of 3-aminomethyl pyridine, which have been screened for anticonvulsant activity (Pandey & Srivastava, 2011).
Synthesis of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine : This compound is involved in the synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine, demonstrating its role in creating complex organic molecules (Arutyunyan et al., 2012).
Biomedical Applications
Photocytotoxicity in Red Light : Iron(III) complexes with this compound have been studied for their photocytotoxic properties and potential use in cellular imaging (Basu et al., 2014).
Anticonvulsant and Antimicrobial Activities : Derivatives of this compound have been synthesized and evaluated for their potential anticonvulsant and antimicrobial activities (Aytemir et al., 2004).
Molecular Interaction with CB1 Cannabinoid Receptor : Its derivatives have been analyzed for their interaction with the CB1 cannabinoid receptor, showing its relevance in neuropharmacology (Shim et al., 2002).
Other Applications
Synthesis of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates : It is used in the synthesis of novel heterocyclic amino acids, indicating its role in developing chiral building blocks (Matulevičiūtė et al., 2021).
Structure-Activity Relationships of Pyrazole Derivatives : The structure-activity relationships of pyrazole derivatives, including this compound, have been studied for their potential as cannabinoid receptor antagonists (Lan et al., 1999).
properties
IUPAC Name |
N-methyl-1-(oxan-4-yl)-N-(piperidin-3-ylmethyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O.2ClH/c1-15(10-12-4-7-16-8-5-12)11-13-3-2-6-14-9-13;;/h12-14H,2-11H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOULIXNGUUUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCOCC1)CC2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl(3-piperidinyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-pyrrolidine hydrochloride](/img/structure/B1423977.png)


![3-[(3-Methoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423982.png)
![Methyl 4-{[2-(4-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1423983.png)






![2-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1423991.png)
